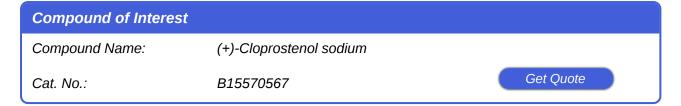


# Recommended dosage and administration routes for (+)-Cloprostenol sodium in equine studies.

Author: BenchChem Technical Support Team. Date: December 2025



# Application Notes and Protocols for (+)-Cloprostenol Sodium in Equine Studies

For Researchers, Scientists, and Drug Development Professionals

### Introduction

(+)-Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α).[1] It is a potent luteolytic agent, meaning it induces the functional and morphological regression of the corpus luteum (CL).[1] This action leads to a rapid decline in progesterone production, initiating a return to estrus and subsequent ovulation. These characteristics make (+)-Cloprostenol sodium a valuable tool in equine reproductive management for applications such as estrous synchronization and treatment of persistent luteal phases.[1]

## **Recommended Dosage and Administration**

The administration of **(+)-Cloprostenol sodium** in equine studies is primarily via intramuscular injection. Dosage is dependent on the weight of the animal.



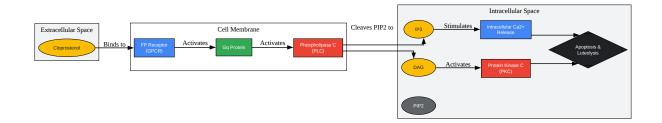
Animal Category	Body Weight	Dosage (µg of cloprostenol)	Volume (mL of 250 µg/mL solution)	Administration Route
Ponies and horses	< 400-500 kg	125 - 250 μg	0.5 - 1.0 mL	Intramuscular
Thoroughbreds, hunters, and heavy horses	> 400-500 kg	250 - 500 μg	1.0 - 2.0 mL	Intramuscular

Note: Greatly reduced doses of cloprostenol (as low as 25 mcg) have been shown to be effective in inducing luteolysis while minimizing side effects.[2]

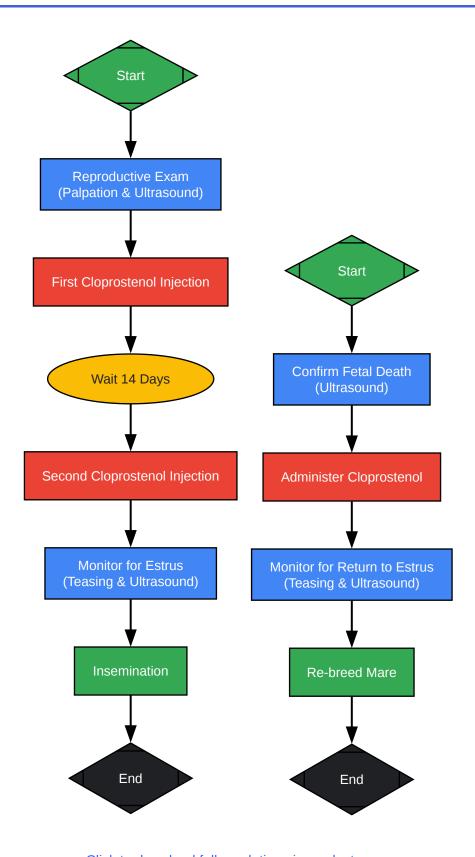
# Mechanism of Action: PGF2α Signaling Pathway in Luteal Cells

(+)-Cloprostenol, as a PGF2α analogue, binds to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor on the surface of luteal cells. This binding initiates a signaling cascade that leads to luteolysis. The key steps involve the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevation of intracellular calcium and activation of PKC, along with other downstream signaling events, ultimately trigger apoptotic pathways within the luteal cells, leading to the regression of the corpus luteum.









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